Fenpiclonil

Description

Structure

3D Structure

Properties

IUPAC Name |

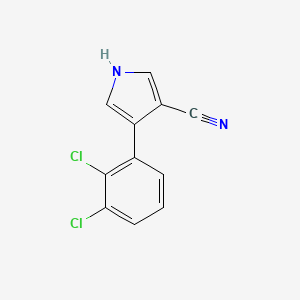

4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFBQCQQYDUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036633 | |

| Record name | Fenpicionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74738-17-3 | |

| Record name | Fenpiclonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74738-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpiclonil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpicionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPICLONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OCB8KDQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenpiclonil's Disruption of Fungal Pathogen Growth: A Technical Analysis of its Mechanism of Action

For Immediate Release

GOTHENBURG, Sweden – December 13, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the core mechanism of action of fenpiclonil, a phenylpyrrole fungicide. This whitepaper details the intricate ways in which this compound disrupts essential metabolic and signaling pathways in fungal pathogens, providing a foundation for future antifungal research and development.

This compound, a synthetic analog of the natural antibiotic pyrrolnitrin, exhibits broad-spectrum activity against a range of fungal pathogens.[1] Its efficacy stems from a multi-pronged attack on fundamental cellular processes, primarily targeting glucose metabolism and the high osmolarity glycerol (HOG) signaling pathway, which is crucial for adaptation to environmental stress.

Disruption of Glucose Metabolism

A primary mode of action for this compound is the significant disruption of glucose metabolism within the fungal cell. The fungicide has been shown to inhibit the transport-associated phosphorylation of glucose, a critical first step in glycolysis.[2][3] This inhibition leads to a cascade of downstream effects, ultimately starving the fungus of essential energy and metabolic precursors.

This metabolic bottleneck leads to a significant reduction in the incorporation of monosaccharides into essential macromolecules, as evidenced by studies in Fusarium sulphureum.[1]

Interference with Osmotic Signaling

In addition to its effects on glucose metabolism, this compound critically interferes with the fungal osmotic stress response, a pathway vital for survival in changing environments. The molecular target of this compound is a Group III hybrid histidine kinase (HHK), a key sensor protein in the HOG signaling pathway.[1][4][5]

Binding of this compound to the HHK mimics an osmotic stress signal, leading to the hyperactivation of the downstream HOG mitogen-activated protein kinase (MAPK) cascade.[1][5] This aberrant signaling results in the excessive and uncontrolled accumulation of intracellular polyols, such as glycerol and mannitol.[2][3] This accumulation disrupts the osmotic balance of the fungal cell, leading to hyphal swelling and eventual bursting.[1]

The following table summarizes the key quantitative data available on the effects of this compound on fungal pathogens:

| Parameter | Organism | Value | Reference |

| EC50 (Mycelial Growth) | Fusarium sulphureum | 4 µM | [6] |

| Effect on 2-deoxyglucose phosphorylation | Fusarium sulphureum | Significant inhibition at EC15 | [3] |

| Polyol Accumulation | Fusarium sulphureum | Accumulation of glycerol and mannitol | [2][3] |

| Incorporation of Monosaccharides into Macromolecules | Fusarium sulphureum | Inhibited | [1] |

Experimental Methodologies

To facilitate further research, this guide provides detailed protocols for key experiments used to elucidate this compound's mechanism of action.

Experimental Protocol: Fungal Growth Inhibition Assay (EC50 Determination)

This protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a fungal pathogen.

1. Materials:

- Fungal pathogen of interest (e.g., Fusarium sulphureum)

- Potato Dextrose Agar (PDA) or other suitable growth medium

- This compound stock solution (in a suitable solvent like DMSO)

- Sterile petri dishes

- Sterile cork borer or scalpel

- Incubator

2. Procedure:

- Prepare PDA medium and autoclave.

- Allow the medium to cool to approximately 50-60°C.

- Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 5, 10, 50 µM). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

- Pour the amended agar into sterile petri dishes and allow them to solidify.

- Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing colony of the fungal pathogen.

- Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

- Measure the radial growth of the colony (in two perpendicular directions) at regular intervals until the colony on the control plate (no this compound) reaches a substantial size.

- Calculate the percentage of growth inhibition for each this compound concentration compared to the control.

- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Protocol: 2-Deoxyglucose Phosphorylation Assay

This protocol describes a method to assess the effect of this compound on the phosphorylation of the glucose analog 2-deoxyglucose (2-DG).

1. Materials:

- Fungal mycelium

- Buffer solution (e.g., MES-KOH, pH 6.0)

- This compound

- Radioactively labeled 2-deoxy[U-14C]glucose

- Scintillation fluid and vials

- Scintillation counter

- Filtration apparatus

2. Procedure:

- Grow the fungal mycelium in a suitable liquid medium and harvest by filtration.

- Wash the mycelium with buffer to remove residual medium.

- Resuspend the mycelium in the buffer at a known concentration.

- Pre-incubate the mycelial suspension with or without this compound at the desired concentration for a specific period.

- Initiate the assay by adding radioactively labeled 2-deoxy[U-14C]glucose to the suspension.

- At various time points, take aliquots of the suspension and rapidly filter them through a glass fiber filter to separate the mycelium from the medium.

- Wash the filters with ice-cold buffer to remove extracellular radioactivity.

- Place the filters in scintillation vials with scintillation fluid.

- Quantify the amount of radioactivity incorporated into the mycelium using a scintillation counter. This represents the total uptake of 2-DG.

- To differentiate between phosphorylated and non-phosphorylated 2-DG, the mycelium can be extracted with a suitable solvent (e.g., ethanol) and the extract analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

Experimental Protocol: Quantification of Intracellular Glycerol

This protocol details the measurement of intracellular glycerol accumulation in response to this compound treatment.

1. Materials:

- Fungal mycelium

- Growth medium

- This compound

- Extraction buffer (e.g., perchloric acid or boiling ethanol)

- Glycerol assay kit (e.g., enzymatic assay based on glycerol kinase and glycerol-3-phosphate dehydrogenase)

- Spectrophotometer or fluorometer

2. Procedure:

- Grow the fungal mycelium in liquid culture to the desired growth phase.

- Expose the mycelium to this compound at the desired concentration for a specific duration. A control group without this compound should be run in parallel.

- Harvest the mycelium by rapid filtration and wash with an appropriate buffer.

- Quickly freeze the mycelium in liquid nitrogen to quench metabolic activity.

- Extract the intracellular metabolites by adding a cold extraction buffer and disrupting the cells (e.g., by bead beating or sonication).

- Centrifuge the extract to pellet cellular debris.

- Neutralize the supernatant if an acidic extraction buffer was used.

- Quantify the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a chromogenic or fluorogenic product, which is then measured using a spectrophotometer or fluorometer.

- Normalize the glycerol concentration to the dry weight of the mycelium or total protein content.

Visualizing the Mechanism of Action

To further illustrate the complex interactions involved in this compound's mode of action, the following diagrams have been generated using the DOT language.

References

- 1. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on phosphorylation of glucose in <i>Fusarium sulphureum</i> [ouci.dntb.gov.ua]

- 3. Effect of this compound on phosphorylation of glucose in Fusarium sulphureum | Semantic Scholar [semanticscholar.org]

- 4. Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 6. scispace.com [scispace.com]

Fenpiclonil: A Comprehensive Structural and Physicochemical Analysis

Fenpiclonil is a synthetic phenylpyrrole fungicide, recognized for its efficacy in controlling seed-borne pathogens. This technical guide provides an in-depth analysis of its chemical structure and physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically designated as 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile.[1][2][3] Its structure consists of a pyrrole ring substituted with a cyano group and a 2,3-dichlorophenyl group at the 3 and 4 positions, respectively.[4] This compound is structurally related to the natural antibiotic pyrrolnitrin.[1][5]

Key chemical identifiers for this compound are as follows:

-

IUPAC Name: 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile[2][3][7]

-

InChI: InChI=1S/C11H6Cl2N2/c12-10-3-1-2-8(11(10)13)9-6-15-5-7(9)4-14/h1-3,5-6,15H[2][3][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quantitative overview for laboratory and development purposes.

| Property | Value | Reference(s) |

| Molecular Weight | 237.08 g/mol | [1][3] |

| Appearance | Colorless, odorless crystals | [1] |

| Melting Point | 147 °C - 152.9 °C | [1][4][6] |

| Boiling Point | 437.5 °C at 760 mmHg (estimate) | [4][8] |

| Density | 1.46 - 1.51 g/cm³ | [4][9] |

| Water Solubility | 2 - 4.8 mg/L at 20-25 °C | [1][4][8] |

| Log P (n-octanol/water) | 3.86 - 4.3 | [1][10] |

| Vapor Pressure | 1.1 x 10⁻⁷ Pa at 25 °C | [4][8] |

Mechanism of Action and Synthesis

Mechanism of Action: this compound functions by inhibiting glucose phosphorylation in fungi.[5][7] This disruption of a key metabolic pathway interferes with osmotic signal transduction.[5][7]

Synthesis Workflow: The commercial production of this compound involves a multi-step chemical synthesis.[7] The process starts with the preparation of 2,3-dichlorobenzaldehyde.[7] This is followed by a condensation reaction with a cyanoacetic acid derivative to form a key intermediate.[7] The final step is the cyclization of this intermediate to produce 4-cyano-3-(2,3-dichlorophenyl)pyrrole, which is the active this compound molecule.[7]

References

- 1. This compound [drugfuture.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C11H6Cl2N2 | CID 91724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound Phenylpyrrole Fungicide|74738-17-3 [benchchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound (Ref: CGA 142705) [sitem.herts.ac.uk]

- 8. This compound CAS#: 74738-17-3 [m.chemicalbook.com]

- 9. This compound – Wikipedia [de.wikipedia.org]

- 10. This compound [stenutz.eu]

Fenpiclonil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

Fenpiclonil, a phenylpyrrole fungicide, emerged from a rational design approach aimed at improving upon the natural antifungal agent, pyrrolnitrin. Developed and introduced by Ciba-Geigy (now Syngenta) in the 1980s, this compound represents a significant advancement in the control of seed-borne fungal pathogens. This technical guide provides a comprehensive overview of the history of its discovery, detailed synthetic pathways, and an in-depth exploration of its molecular mechanism of action.

Discovery and History: A Tale of Chemical Refinement

The journey to this compound's discovery began with the natural world. Pyrrolnitrin, a metabolite produced by the bacterium Pseudomonas pyrrocinia, was identified in the 1960s and exhibited potent antifungal properties.[1][2] However, its practical application in agriculture was limited by its instability in light.[1][2]

In the 1980s, researchers at Ciba-Geigy embarked on a program to develop synthetic analogs of pyrrolnitrin with enhanced photostability and a favorable toxicological profile. This led to the synthesis of the phenylpyrrole class of fungicides, including this compound (coded as CGA 142705).[3] this compound demonstrated broad-spectrum activity against a range of fungal pathogens and was commercialized for use as a seed treatment.

Physicochemical and Toxicological Profile

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile | [4] |

| CAS Number | 74738-17-3 | [4] |

| Molecular Formula | C₁₁H₆Cl₂N₂ | [4] |

| Molecular Weight | 237.09 g/mol | |

| Appearance | Colorless crystals | |

| Melting Point | 153 °C | |

| Water Solubility | 5 mg/L (25 °C) | |

| Log P (octanol/water) | 3.86 | |

| Oral LD₅₀ (Rat) | >5000 mg/kg | [4] |

| Dermal LD₅₀ (Rat) | >2000 mg/kg | [4] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through two primary routes, both culminating in the formation of the critical 4-phenylpyrrole-3-carbonitrile core.

Synthesis Route 1: From 2,3-Dichlorobenzaldehyde

This pathway involves the construction of the pyrrole ring from an acyclic precursor derived from 2,3-dichlorobenzaldehyde.

Experimental Protocol (General Description):

The synthesis commences with the condensation of 2,3-dichlorobenzaldehyde with a derivative of cyanoacetic acid to form a key intermediate. This intermediate then undergoes a cyclization reaction to yield the final product, this compound. The reactions are typically carried out in organic solvents under controlled temperature and pH to ensure high yield and purity.[4]

Synthesis Route 2: The Van Leusen Pyrrole Synthesis

A more convergent and widely applicable method for constructing the pyrrole ring is the Van Leusen reaction. This approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.

Experimental Protocol (General Procedure for Van Leusen Pyrrole Synthesis):

-

Preparation of the Michael Acceptor: 2,3-Dichloroaniline is first converted to the corresponding diazonium salt through diazotization. This is followed by a reaction with acrylonitrile to furnish an α,β-unsaturated nitrile, which serves as the Michael acceptor.

-

Cycloaddition with TosMIC: The Michael acceptor is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent (e.g., THF, DMSO).

-

Mechanism: The base deprotonates TosMIC, forming a nucleophilic anion. This anion attacks the β-carbon of the Michael acceptor. A subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring.[5][6][7][8][9]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or column chromatography.

Mode of Action: A Multi-pronged Attack on Fungal Physiology

This compound exerts its antifungal effect through a sophisticated mechanism that primarily targets glucose metabolism and disrupts cellular signaling pathways.

Inhibition of Glucose Phosphorylation

The primary mode of action of this compound is the inhibition of glucose phosphorylation.[4] This disruption of a fundamental metabolic process has cascading effects on the fungal cell.

Experimental Protocol: Assay for Inhibition of Glucose Phosphorylation

This protocol is adapted from general methods for measuring glucose phosphorylation in fungal cells.[10][11]

-

Fungal Culture: Grow the target fungus (e.g., Fusarium sulphureum) in a suitable liquid medium to the mid-logarithmic phase.

-

Harvest and Wash: Harvest the mycelia by filtration and wash with a buffer to remove residual medium.

-

Pre-incubation: Resuspend the mycelia in a buffer and pre-incubate with varying concentrations of this compound.

-

Initiate Reaction: Add radiolabeled glucose (e.g., ¹⁴C-glucose) to the mycelial suspension to initiate the uptake and phosphorylation.

-

Stop Reaction: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., cold ethanol).

-

Extraction and Separation: Extract the intracellular metabolites and separate the phosphorylated glucose from the unphosphorylated glucose using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled phosphorylated glucose using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of glucose phosphorylation at each this compound concentration and determine the IC₅₀ value.

Disruption of the Osmotic Stress Signaling Pathway

This compound also interferes with the high-osmolarity glycerol (HOG) pathway, a critical MAP kinase signaling cascade that regulates the fungal response to osmotic stress.

This compound is perceived by a fungal-specific hybrid histidine kinase (HHK), which acts as a sensor.[1][2] This interaction triggers a phosphorylation cascade, activating the downstream MAP kinase (Hog1). The inappropriate activation of this pathway leads to an accumulation of glycerol, resulting in increased intracellular turgor pressure and eventual cell lysis.[1][2]

Antifungal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against various seed-borne and soil-borne fungal pathogens. Table 2 summarizes the reported efficacy of this compound against key fungal species.

| Fungal Species | Disease | EC₅₀ (µM) | Reference |

| Fusarium sulphureum | Seedling blight | 0.5 (radial growth) | [3] |

| Fusarium culmorum | Seedling blight | - | |

| Monographella nivalis | Snow mold | - | |

| Tilletia caries | Common bunt of wheat | - | |

| Rhizoctonia solani | Damping-off | - | |

| Botrytis cinerea | Grey mold | - |

Experimental Protocol: In Vitro Fungicide Efficacy Testing

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of this compound against a target fungus.[12][13][14][15][16]

-

Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of this compound concentrations. A solvent control (without this compound) should also be prepared.

-

Inoculation: Place a mycelial plug of the target fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Measurement: After a defined incubation period, measure the radial growth of the fungal colony on each plate.

-

Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC₅₀ value using a suitable statistical method (e.g., probit analysis).

Conclusion

This compound stands as a testament to the power of chemical synthesis in optimizing natural products for agricultural applications. Its unique dual mode of action, targeting both a fundamental metabolic pathway and a critical signaling cascade, has made it an effective tool for managing seed-borne fungal diseases. This in-depth guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of this compound, offering valuable insights for researchers and professionals in the field of fungicide development and fungal biology. The detailed protocols and visual representations of pathways and workflows serve as a practical resource for further investigation and innovation in the ongoing quest for effective and sustainable crop protection solutions.

References

- 1. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 3. (PDF) Mode of action of the phenylpyrrole fungicide this compound in Fusarium sulphureum. (1994) | A.B.K. Jespers | 7 Citations [scispace.com]

- 4. This compound (Ref: CGA 142705) [sitem.herts.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New in vitro assay based on glucose consumption for determining intraconazole and amphotericin B activities against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring Glycolysis and Respiration Highlights Metabolic Inflexibility of Cryptococcus neoformans [mdpi.com]

- 12. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. chemijournal.com [chemijournal.com]

In-Depth Technical Guide to the Biological Activity Spectrum of Fenpiclonil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiclonil is a broad-spectrum phenylpyrrole fungicide that provides long-lasting, preventative control of a variety of seed-borne and tuber-borne plant-pathogenic fungi.[1] Derived from the natural antibiotic pyrrolnitrin, this compound's primary mode of action is the disruption of glucose metabolism and the hyperactivation of a fungal signaling pathway, leading to cellular dysfunction and death.[1][2] This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, including its antifungal efficacy, mechanism of action, and the experimental methodologies used to elucidate these properties.

Antifungal Activity Spectrum

This compound demonstrates potent activity against a range of fungal pathogens, primarily within the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1] Its efficacy, often measured as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC), varies depending on the fungal species.

Quantitative Antifungal Potency

The following table summarizes the known EC₅₀ and MIC values of this compound against various fungal species. This data is critical for understanding the fungicide's spectrum of activity and for developing effective disease management strategies.

| Fungal Species | Assay Type | EC₅₀ / MIC (µM) | Reference(s) |

| Fusarium sulphureum | Radial Growth on PDA | 0.5 | [1] |

| Fusarium sulphureum | Mycelial Growth in Czapek Dox Liquid Medium | 4 | [1] |

| Botrytis cinerea | Mycelial Growth | 0.13 - >400 (general range for various fungi) | [3] |

| Rhizoctonia solani | Mycelial Growth | 0.13 - >400 (general range for various fungi) | [3] |

| Fusarium oxysporum | Mycelial Growth | 0.13 - >400 (general range for various fungi, noted as least sensitive) | [3] |

Note: The fungicidal activity of phenylpyrroles like this compound can be influenced by the specific isolate and experimental conditions.

Mechanism of Action

This compound's fungicidal activity is multifaceted, primarily targeting glucose metabolism and a key signal transduction pathway. This dual mode of action contributes to its broad-spectrum efficacy and may play a role in mitigating the development of resistance.

Inhibition of Glucose Phosphorylation

A primary biochemical effect of this compound is the inhibition of glucose phosphorylation.[1] This disruption of a critical early step in glycolysis leads to a cascade of metabolic disturbances, ultimately starving the fungus of essential energy and metabolic precursors. This mode of action is supported by studies showing that this compound treatment leads to a decrease in the incorporation of radiolabeled glucose into fungal macromolecules.[3]

Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway

This compound, like other phenylpyrrole fungicides, has been shown to activate the fungal osmotic signal transduction pathway, also known as the High Osmolarity Glycerol (HOG) pathway.[2][4] This pathway is normally activated in response to hyperosmotic stress. This compound is perceived by a fungal-specific Group III hybrid histidine kinase (HHK), which acts as a sensor.[2] This interaction leads to the constitutive activation of the downstream MAP kinase (MAPK) cascade, resulting in the accumulation of glycerol and other physiological consequences that are detrimental to the fungal cell, including hyphal swelling and bursting.[2][5]

Membrane Hyperpolarization

Treatment with this compound has been observed to cause hyperpolarization of the fungal plasma membrane.[2] This is evidenced by the increased accumulation of the lipophilic cation tetraphenylphosphonium (TPP⁺).[2] This alteration of membrane potential can disrupt various essential cellular processes that are dependent on the electrochemical gradient across the membrane.

Signaling Pathway

The primary signaling pathway affected by this compound is the HOG pathway, which is crucial for adaptation to osmotic stress in fungi. The hyperactivation of this pathway by this compound is a key component of its fungicidal action.

Caption: this compound-induced hyperactivation of the HOG signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

Determination of Antifungal Potency (EC₅₀/MIC)

Method: Agar Dilution Method

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Preparation of Agar Plates: Autoclave a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and cool it to 45-50°C in a water bath.

-

Incorporation of Fungicide: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations. Also, prepare control plates with the solvent alone.

-

Pouring Plates: Pour the agar-fungicide mixtures into sterile Petri dishes and allow them to solidify.

-

Inoculation: Inoculate the center of each plate with a mycelial plug of the test fungus taken from the margin of an actively growing culture.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the test fungus.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a specified diameter.

-

Calculation of EC₅₀: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. The EC₅₀ value, the concentration that causes 50% inhibition of growth, can then be determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[6][7]

Measurement of Glucose Uptake

Method: Radiolabeled Glucose Uptake Assay

-

Fungal Culture Preparation: Grow the test fungus in a liquid medium to the desired growth phase (e.g., mid-logarithmic phase).

-

Harvesting and Washing: Harvest the mycelia by filtration and wash them with a sterile buffer to remove any residual medium.

-

Pre-incubation with Fungicide: Resuspend the mycelia in a buffer and pre-incubate with various concentrations of this compound (and a solvent control) for a specified period.

-

Initiation of Uptake: Initiate the glucose uptake by adding a known concentration of radiolabeled glucose (e.g., [¹⁴C]-glucose) to the mycelial suspension.

-

Time Course Sampling: At various time points, withdraw aliquots of the suspension and immediately filter them through a glass fiber filter to separate the mycelia from the radioactive medium.

-

Washing: Quickly wash the filters with an ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification of Radioactivity: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the rate of glucose uptake by plotting the incorporated radioactivity against time. Compare the uptake rates in this compound-treated samples to the control to determine the inhibitory effect.[8][9]

Measurement of Membrane Potential

Method: Tetraphenylphosphonium (TPP⁺) Ion-Selective Electrode

-

Fungal Culture and Preparation: Grow the fungus in liquid culture, then harvest and wash the mycelia as described for the glucose uptake assay.

-

Electrode Setup: Set up a TPP⁺ ion-selective electrode and a reference electrode in a thermostatically controlled reaction vessel containing a buffered salt solution.

-

Calibration: Calibrate the electrode by adding known amounts of a TPP⁺ standard solution to the vessel and recording the potential changes.

-

Addition of Mycelia: Add the prepared fungal mycelia to the reaction vessel and allow the system to equilibrate.

-

Treatment with this compound: Add this compound (or solvent control) to the vessel and continuously monitor the change in the extracellular TPP⁺ concentration as a change in the electrode potential. A decrease in the extracellular TPP⁺ concentration indicates uptake by the mycelia and thus, membrane hyperpolarization.

-

Data Analysis: The change in membrane potential (ΔΨ) can be calculated from the change in TPP⁺ concentration using the Nernst equation.[10][11][12]

Metabolism

Currently, detailed information on the metabolism of this compound in a wide range of fungal and non-target organisms is limited in the readily available scientific literature. Studies on Fusarium sulphureum have indicated that the fungus does not significantly metabolize this compound within a 24-hour incubation period.[1] The accumulation of this compound in the mycelium appears to be a reversible process based on physico-chemical partitioning.[1] Further research is needed to fully elucidate the metabolic fate of this compound in various biological systems.

Conclusion

This compound is a potent, broad-spectrum fungicide with a unique dual mode of action that targets both fungal glucose metabolism and a critical stress response signaling pathway. The quantitative data on its antifungal activity, combined with a detailed understanding of its mechanism of action, provides a solid foundation for its effective use in agriculture and for the development of new antifungal agents. The experimental protocols outlined in this guide offer standardized methods for the further investigation of this compound and other novel fungicides. Future research should focus on expanding the knowledge of its activity spectrum against a wider range of plant and human fungal pathogens, as well as on its metabolic fate in different organisms.

References

- 1. scispace.com [scispace.com]

- 2. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Filamentous fungal growth assay: correlation between [U-14C] glucose uptake and dry weight determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drexel.edu [drexel.edu]

- 11. Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP+) Electrode in Isolated Mitochondria and Intact Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenpiclonil CAS number and chemical properties

An In-depth Technical Guide to Fenpiclonil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide this compound, focusing on its chemical identity, physicochemical properties, and mechanism of action. The information is curated for professionals in research, science, and drug development who require detailed and accurate data.

Introduction

This compound is a synthetic, broad-spectrum phenylpyrrole fungicide developed to control seed-borne and tuber-borne pathogens.[1][2] It is a chemical analog of the natural antifungal compound pyrrolnitrin.[2][3] Introduced in 1988, it has been used primarily for seed treatment in cereal crops and was also utilized as a wood preservative.[1][4] this compound exhibits long-lasting, preventative activity against a range of fungi, particularly from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1][2]

Chemical Identity

The unique identity of this compound is defined by its CAS Registry Number and various chemical names and identifiers. This information is crucial for accurate substance registration, safety data management, and literature searches.

| Identifier | Value |

| CAS Registry Number | 74738-17-3[1][5][6][7][8][9][10][11][12] |

| IUPAC Name | 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile[1][2][5][11][12] |

| Synonyms | Beret, CGA 142705, 3-(2,3-Dichlorophenyl)-4-cyanopyrrole, 4-Cyano-3-(2,3-dichlorophenyl)pyrrole[5][6][7][8] |

| Molecular Formula | C₁₁H₆Cl₂N₂[1][5][6][7][8][10][11][13][14] |

| Molecular Weight | 237.08 g/mol [1][5][7][8][9][13] |

| InChIKey | FKLFBQCQQYDUAM-UHFFFAOYSA-N[1][11][14] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C#N[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, biological activity, and formulation requirements. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Physical State | White crystals; Colorless, odorless crystals | [1][8] |

| Melting Point | 145 - 152.9 °C | [1][6][8][9][10][12][14] |

| Boiling Point | ~437.5 °C at 760 mmHg | [6] |

| Density | 1.46 - 1.53 g/cm³ | [1][6] |

| Vapor Pressure | 1.10 x 10⁻⁷ mPa (20 °C) | [1][12] |

| Water Solubility | 4.8 mg/L (20-25 °C) | [1][2][6][9] |

| Octanol-Water Partition Coefficient (Log P) | 3.86 - 4.3 | [1][2][6][8][14] |

| Dissociation Constant (pKa) | Not applicable; no dissociation. | [1] |

Solubility in Organic Solvents (at 20 °C): [1]

-

Acetone: 360,000 mg/L

-

Ethanol: 73,000 mg/L

-

Toluene: 7,200 mg/L

-

n-Hexane: 26 mg/L

Mechanism of Action

This compound belongs to the phenylpyrrole class of fungicides (FRAC Group 12).[1] Its mode of action is complex and impacts multiple physiological processes within the fungal cell. The primary mechanism involves the disruption of the osmotic signal transduction pathway.[1][3][12]

Key effects include:

-

Inhibition of Glucose Phosphorylation: this compound interferes with the initial steps of glucose metabolism.[1][2][12]

-

Signal Transduction Disruption: It is believed to activate a fungal hybrid histidine kinase (HHK), a key sensor in the high osmolarity glycerol (HOG) pathway.[3] This over-stimulation disrupts the normal cellular response to osmotic stress.

-

Membrane Hyperpolarization: The fungicide causes rapid hyperpolarization of the fungal plasma membrane.[3][4]

-

Metabolite Accumulation: The disruption of cellular processes leads to the accumulation of metabolites, resulting in hyphal swelling and eventual bursting of the fungal cells.[3][4]

The following diagram illustrates the proposed signaling pathway affected by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for determining the physicochemical properties of commercial compounds like this compound are typically proprietary. However, the methodologies employed are standardized analytical techniques.

-

Melting Point: Determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus, following OECD Guideline 102.

-

Solubility: Measured according to OECD Guideline 105 (Water Solubility) or OECD Guideline 116 (Fat Solubility), often using the flask method followed by analysis with High-Performance Liquid Chromatography (HPLC).

-

Vapor Pressure: Typically determined using gas saturation (OECD 104) or effusion methods.

-

Octanol-Water Partition Coefficient (Log P): Measured via the shake-flask method as described in OECD Guideline 107.

For mechanism of action studies, the foundational work was presented by A. B. K. Jespers and M. A. De Waard.[8] Their research likely involved protocols such as:

-

Radiolabeled Uptake Assays: To measure the rate of fungicide accumulation and the incorporation of radiolabeled glucose into fungal macromolecules.[15]

-

Membrane Potential Measurement: Using lipophilic cations like tetraphenylphosphonium (TPP+) to quantify changes in plasma membrane potential.[4]

-

Enzyme Assays: To assess the activity of key enzymes like glucose-6-phosphate dehydrogenase in the presence of the fungicide.

Chemical Synthesis

The commercial production of this compound is a multi-step chemical synthesis. The core of the process is the construction of the substituted phenylpyrrole structure.[1] The general workflow is outlined below.

The process begins with the condensation of 2,3-dichlorobenzaldehyde with a cyanoacetic acid derivative to form a key intermediate.[1] This intermediate is then cyclized to yield the final product, this compound.[1] These reactions are typically conducted in organic solvents under carefully controlled temperature and pH to maximize yield and purity.[1]

References

- 1. This compound (Ref: CGA 142705) [sitem.herts.ac.uk]

- 2. This compound Phenylpyrrole Fungicide|74738-17-3 [benchchem.com]

- 3. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 4. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H6Cl2N2 | CID 91724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. This compound [drugfuture.com]

- 9. This compound CAS#: 74738-17-3 [m.chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 12. This compound (Ref: CGA 142705)-Pesticide database [wppdb.com]

- 13. merckindex.rsc.org [merckindex.rsc.org]

- 14. This compound [stenutz.eu]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to the Mode of Action of Phenylpyrrole Fungicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are a critical class of agrochemicals renowned for their broad-spectrum activity and low incidence of field resistance. Their primary mode of action involves the aberrant hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, a conserved stress response cascade in fungi. This guide provides a detailed examination of the molecular mechanisms, presenting quantitative data, comprehensive experimental protocols, and visual representations of the key pathways and workflows. Recent evidence pointing to an upstream mechanism involving the inhibition of triosephosphate isomerase (TPI) and the induction of methylglyoxal stress is also critically reviewed.

The Core Mechanism: Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway

The central tenet of the phenylpyrrole mode of action is the disruption of the HOG pathway, which is analogous to the p38 MAP kinase pathway in mammals. In fungi, this pathway is essential for adaptation to hyperosmotic stress. Phenylpyrroles do not inhibit this pathway but rather cause its constitutive and lethal activation, tricking the fungus into a state of perpetual osmotic shock.

The signaling cascade is initiated at a Group III Hybrid Histidine Kinase (HHK), which acts as the sensor.[1] While initially thought to be the direct target of phenylpyrroles, more recent evidence suggests an indirect activation mechanism.[2] Upon perception of the "stress" signal—either genuine osmotic stress or the presence of the fungicide—the HHK initiates a phosphorelay that culminates in the phosphorylation and activation of the Hog1 (also known as Osc1 in some fungi) MAP kinase.[3] Activated Hog1 translocates to the nucleus to regulate gene expression and also modulates cytoplasmic targets, leading to the synthesis and accumulation of glycerol.[4][5] The fungicidal effect arises from this uncontrolled over-accumulation of glycerol, leading to increased turgor pressure, hyphal swelling, and eventual cell lysis.[5]

An Upstream Target: Triosephosphate Isomerase and Methylglyoxal Stress

Recent investigations have refined the understanding of how phenylpyrroles initiate the HOG cascade, pointing to an upstream metabolic enzyme, triosephosphate isomerase (TPI), as a potential direct target.[2] TPI is a crucial enzyme in glycolysis. The current hypothesis suggests that fludioxonil inhibits TPI, leading to the accumulation of its substrate, dihydroxyacetone phosphate, which can spontaneously decompose to form the reactive dicarbonyl species, methylglyoxal (MG).[2]

This accumulation of MG induces a state of aldehydic stress. It is this MG stress, rather than the fungicide molecule itself, that is proposed to act on the Group III HHK.[2] This interaction is thought to convert the HHK from a kinase into a phosphatase, which then dephosphorylates its downstream target Ypd1, leading to the constitutive activation of the HOG pathway and subsequent cell death.[2]

Quantitative Data on Phenylpyrrole Activity

The efficacy of phenylpyrrole fungicides is typically quantified by determining the effective concentration required to inhibit 50% of mycelial growth (EC₅₀). These values can vary significantly between fungal species and between sensitive and resistant isolates.

Table 1: EC₅₀ Values of Fludioxonil Against Various Fungal Pathogens

| Fungal Species | Isolate Type | EC₅₀ (µg/mL) | Reference(s) |

| Penicillium digitatum | Sensitive | 0.02 - 0.04 | [4] |

| Moderately Resistant | 0.08 - 0.65 | [4] | |

| Highly Resistant | > 40 | [4] | |

| Fusarium graminearum | Sensitive | 0.0273 ± 0.0062 | [6] |

| Resistant (M460I) | > 100 | [6] | |

| Botrytis cinerea | Sensitive | 0.009 - 0.089 | [3] |

| Highly Resistant | 0.95 - 10.44 | [3] |

The hyperactivation of the HOG pathway is reflected in the differential expression of its component genes. Transcriptomic analyses reveal significant upregulation of key signaling and stress-response genes upon fludioxonil treatment.

Table 2: Gene Expression Changes in Response to Fludioxonil

| Gene | Function | Organism | Change in Expression | Reference(s) |

| MoSln1 | Sensor Histidine Kinase | Magnaporthe oryzae | Induced | [7] |

| MoHik1 | Sensor Histidine Kinase | Magnaporthe oryzae | Induced | [7] |

| MoSsk2 | MAPKKK | Magnaporthe oryzae | Induced | [7] |

| MoPbs2 | MAPKK | Magnaporthe oryzae | Induced | [7] |

| MoHog1 | MAPK | Magnaporthe oryzae | Higher in resistant mutant | [7] |

| HK1 | Histidine Kinase | Fusarium oxysporum | 180-220 fold increase | [6] |

| BOS1 | Histidine Kinase | Botrytis cinerea | Down-regulated in resistant | [8] |

Detailed Experimental Protocols

Protocol for Assessing MAPK (Hog1/Osc1) Phosphorylation

This protocol details the detection of activated (phosphorylated) Hog1 MAP kinase in fungal mycelia treated with a phenylpyrrole fungicide, using Western blotting.

Methodology:

-

Culture and Treatment: Grow fungal mycelia in liquid culture to the desired growth phase. Expose the culture to the test concentration of fludioxonil (e.g., EC₅₀) and a vehicle control (e.g., DMSO) for a defined period (e.g., 15-60 minutes).

-

Harvest and Lysis: Rapidly harvest mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a fine powder. Resuspend the powder in an ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Extraction: Disrupt cells using a bead beater or sonicator. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing total protein.

-

Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Hog1 (anti-phospho-p38 antibodies are often cross-reactive) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A parallel blot should be run and probed with an antibody for total Hog1 to serve as a loading control.

Protocol for Triosephosphate Isomerase (TPI) Activity Assay

This protocol describes a colorimetric assay to measure TPI activity in fungal lysates, which can be adapted to assess inhibition by phenylpyrroles. Commercial kits are widely available for this purpose.

Methodology:

-

Sample Preparation: Prepare a fungal protein lysate as described in section 4.1 (steps 1-3), but using the specific TPI Assay Buffer provided in the kit.

-

Inhibition Assay: Pre-incubate the fungal lysate with various concentrations of fludioxonil (and a vehicle control) for a specified time (e.g., 15-30 minutes) on ice.

-

Standard Curve: Prepare a NADH standard curve according to the kit instructions.

-

Reaction Setup: In a 96-well plate, add the pre-incubated lysate samples, positive control, and standards to their respective wells.

-

Initiate Reaction: Prepare a Reaction Mix containing TPI substrate, enzyme mix, and developer. Add the Reaction Mix to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode for 20-40 minutes at 37°C using a microplate reader.

-

Calculation: Determine the TPI activity from the rate of change in absorbance, using the NADH standard curve. Calculate the percent inhibition for each fludioxonil concentration to determine the IC₅₀ value.

Protocol for Quantifying Methylglyoxal (MG) in Fungal Cells

This protocol describes the measurement of intracellular MG levels using a fluorometric assay kit or LC-MS/MS, which is the gold standard.

Methodology (LC-MS/MS):

-

Culture and Treatment: Grow and treat fungal cells as described in section 4.1.

-

Sample Preparation: Harvest cells and lyse them in an acidic buffer to stabilize MG. Pre-analytic processing under acidic conditions with peroxidase inhibition is crucial to prevent artifactual MG formation.[9]

-

Deproteinization: Remove proteins from the lysate, for example, by using a 10K molecular weight cut-off spin filter.

-

Derivatization: Add a derivatizing agent, such as 1,2-diaminobenzene (DB), which reacts with MG to form a stable adduct (2-methylquinoxaline).[9] A stable isotope-labeled internal standard ([¹³C₃]MG) should be added for accurate quantification.[9]

-

LC-MS/MS Analysis: Analyze the derivatized sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separate the adduct by reverse-phase chromatography and detect it using multiple reaction monitoring (MRM).

-

Quantification: Quantify the amount of MG by comparing the peak area of the sample adduct to that of the internal standard and referencing a standard curve.

Protocol for HOG Pathway Gene Expression Analysis via qRT-PCR

This protocol allows for the quantification of mRNA levels of key HOG pathway genes in response to phenylpyrrole treatment.

Methodology:

-

Culture and Treatment: Grow and treat fungal cultures as described in section 4.1.

-

RNA Extraction: Harvest mycelia and immediately extract total RNA using a suitable method (e.g., Trizol reagent or a commercial kit).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions in triplicate for each gene of interest (e.g., Hog1, Pbs2, Ssk2) and at least one validated housekeeping gene (e.g., actin, tubulin, or GAPDH) for normalization.

-

The reaction mixture should contain cDNA template, forward and reverse primers for the target gene, and a SYBR Green master mix.

-

Run the qPCR reaction on a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative gene expression using the comparative Cₜ (2⁻ΔΔCₜ) method.[7] The expression levels in fludioxonil-treated samples are compared to those in the vehicle-treated control samples.

Conclusion

The mode of action of phenylpyrrole fungicides is a complex process centered on the deliberate and lethal hyperactivation of the fungal HOG signaling pathway. While the downstream consequences of this activation—glycerol overproduction and cell lysis—are well-established, the precise upstream molecular target remains an active area of research. The prevailing evidence points towards the inhibition of the glycolytic enzyme triosephosphate isomerase, leading to methylglyoxal-induced stress that triggers the HOG cascade. This multifaceted mechanism of action likely contributes to the durable efficacy of this important class of fungicides. The experimental protocols outlined herein provide a robust framework for researchers to further investigate this fascinating mode of action and to screen for novel antifungal agents that may exploit this unique vulnerability in pathogenic fungi.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. Distinct transcriptional responses to fludioxonil in Aspergillus fumigatus and its ΔtcsC and Δskn7 mutants reveal a crucial role for Skn7 in the cell wall reorganizations triggered by this antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]

- 6. mdpi.com [mdpi.com]

- 7. Transcriptomic Analysis of Resistant and Wild-Type Isolates Revealed Fludioxonil as a Candidate for Controlling the Emerging Isoprothiolane Resistant Populations of Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic Analysis of Resistant and Wild-Type Botrytis cinerea Isolates Revealed Fludioxonil-Resistance Mechanisms [mdpi.com]

- 9. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenpiclonil's Disruption of Osmotic Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiclonil, a phenylpyrrole fungicide, exhibits potent antifungal activity by targeting the osmotic signal transduction pathway in various fungal pathogens. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's mode of action, with a specific focus on its impact on the High Osmolarity Glycerol (HOG) pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows involved. The information presented herein is intended to support further research and development of novel antifungal agents targeting this critical cellular process.

Introduction

This compound is a broad-spectrum fungicide belonging to the phenylpyrrole class of compounds.[1] Its fungicidal activity stems from its ability to interfere with essential physiological processes in fungal cells, primarily the osmotic stress response.[2][3] This response is governed by the highly conserved High Osmolarity Glycerol (HOG) signaling pathway, a mitogen-activated protein kinase (MAPK) cascade crucial for fungal adaptation to environmental stressors.[4][5] this compound's interaction with this pathway leads to aberrant signaling, ultimately resulting in cell swelling and lysis.[4][5] This guide delves into the core mechanisms of this compound's action, providing a technical overview for researchers in mycology, fungicide development, and related fields.

Quantitative Data on this compound Activity

The efficacy of this compound varies across different fungal species. The following table summarizes the 50% effective concentration (EC50) values of this compound for mycelial growth inhibition of several important fungal pathogens.

| Fungal Species | EC50 (µM) | Reference |

| Fusarium sulphureum | 0.5 | [6] |

| Botrytis cinerea | 0.13 | [7] |

| Rhizoctonia solani | < 0.13 | [7] |

| Fusarium oxysporum f.sp. lycopersici | > 400 | [7] |

| Fusarium solani f.sp. coeruleum (isolate 1643) | - | [7] |

| Fusarium solani f.sp. coeruleum (isolate 1649) | - | [7] |

Mechanism of Action: Interference with Osmotic Signal Transduction

This compound's primary mode of action involves the hyperactivation of the HOG pathway.[2][3] This aberrant activation mimics a hyperosmotic stress signal, leading to a cascade of downstream events that are ultimately detrimental to the fungal cell.

The High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a conserved signaling cascade in fungi that allows them to adapt to hyperosmotic environments. Key components of this pathway in model fungi like Neurospora crassa and Fusarium graminearum include a sensor histidine kinase (e.g., OS-1/Nik-1), a MAP kinase kinase kinase (MAPKKK, e.g., Ssk2), a MAP kinase kinase (MAPKK, e.g., Pbs2), and a MAP kinase (MAPK, e.g., Hog1/Os-2).[2][7][8] Under hyperosmotic stress, this pathway is activated, leading to the phosphorylation of the Hog1 MAP kinase. Phosphorylated Hog1 then translocates to the nucleus to regulate the expression of stress-responsive genes, including those involved in the synthesis of glycerol, a compatible solute that helps to balance intracellular and extracellular water potential.[4]

This compound's Interaction with the HOG Pathway

This compound is perceived by a fungal-specific hybrid histidine kinase (HHK), a key sensor in the HOG pathway.[2][3] This interaction triggers a conformational change in the HHK, leading to the constitutive activation of the downstream MAP kinase cascade, even in the absence of a genuine osmotic threat.[2][3] This results in the sustained phosphorylation of the Hog1 MAP kinase.[9]

Downstream Consequences of HOG Pathway Hyperactivation

The continuous activation of the HOG pathway by this compound leads to several physiological disruptions:

-

Glycerol Accumulation: The persistent phosphorylation of Hog1 drives the overproduction and intracellular accumulation of glycerol.[5][10]

-

Inhibition of Glucose Phosphorylation: this compound has been shown to inhibit the transport and phosphorylation of glucose, which may be a secondary effect of the disrupted osmotic balance or a separate mode of action.[11][12] Studies using radiolabeled 2-deoxyglucose have demonstrated a decrease in the formation of 2-deoxyglucose-6-phosphate in the presence of this compound.[11]

-

Cell Swelling and Lysis: The excessive intracellular glycerol concentration creates a hypotonic environment within the cell relative to its surroundings, leading to an influx of water, hyphal swelling, and eventual cell bursting.[5][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on fungal osmotic signal transduction.

Determination of EC50 Values for Fungal Growth Inhibition

This protocol outlines a method for determining the concentration of this compound that inhibits fungal mycelial growth by 50%.

Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Prepare a series of PDA plates amended with different concentrations of this compound. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µM. Include a control plate with the solvent alone.

-

From a fresh, actively growing culture of the fungus, take a mycelial plug using a sterile cork borer or cut a small agar block with a scalpel.

-

Place the mycelial plug in the center of each this compound-amended and control plate.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate has reached a significant size.

-

Calculate the percentage of growth inhibition for each this compound concentration compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value using a suitable statistical software package.[13]

Western Blot Analysis of Hog1 Phosphorylation

This protocol describes the detection of phosphorylated Hog1 as an indicator of HOG pathway activation.

Materials:

-

Fungal liquid culture

-

This compound stock solution

-

Liquid nitrogen

-

Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Bradford assay reagent for protein quantification

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against phosphorylated Hog1 (anti-phospho-p38 MAPK antibody is often used due to cross-reactivity)

-

Primary antibody against total Hog1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Grow the fungal culture in liquid medium to the desired growth phase (e.g., mid-log phase).

-

Treat the culture with different concentrations of this compound for a specific duration (e.g., 15, 30, 60 minutes). Include an untreated control.

-

Harvest the mycelium by filtration and immediately freeze it in liquid nitrogen.

-

Grind the frozen mycelium to a fine powder and resuspend it in protein extraction buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

-

Determine the protein concentration of each sample using the Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated Hog1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Hog1.

Quantification of Intracellular Glycerol

This protocol details a method for measuring the intracellular accumulation of glycerol in response to this compound treatment.

Materials:

-

Fungal liquid culture

-

This compound stock solution

-

Glycerol assay kit (commercially available kits often use a coupled enzyme assay)

-

Spectrophotometer or fluorometer

-

Mycelium drying equipment (e.g., lyophilizer or oven)

Procedure:

-

Treat fungal liquid cultures with various concentrations of this compound for a defined period.

-

Harvest the mycelium by filtration and wash it with a buffer to remove extracellular glycerol.

-

Lyophilize or oven-dry the mycelium to determine its dry weight.

-

Extract intracellular metabolites, including glycerol, from a known weight of dried mycelium using a suitable extraction method (e.g., boiling water or specific extraction buffers).

-

Quantify the glycerol concentration in the extracts using a commercial glycerol assay kit according to the manufacturer's instructions.[14] These kits typically involve enzymatic reactions that produce a colored or fluorescent product proportional to the glycerol concentration.

-

Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.

-

Calculate the intracellular glycerol concentration and normalize it to the dry weight of the mycelium.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound's action on the fungal HOG pathway.

Caption: this compound's activation of the HOG signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

References

- 1. MAP Kinase FgHog1 and Importin β FgNmd5 Regulate Calcium Homeostasis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of a putative response regulator FgRrg‐1 in osmotic stress response, fungicide resistance and virulence in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HOG1-like MAP kinase Sak1 of Botrytis cinerea is negatively regulated by the upstream histidine kinase Bos1 and is not involved in dicarboximide- and phenylpyrrole-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. scispace.com [scispace.com]

- 7. The FgHOG1 Pathway Regulates Hyphal Growth, Stress Responses, and Plant Infection in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osmoregulation and Fungicide Resistance: the Neurospora crassa os-2 Gene Encodes a HOG1 Mitogen-Activated Protein Kinase Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osmoregulation and fungicide resistance: the Neurospora crassa os-2 gene encodes a HOG1 mitogen-activated protein kinase homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of this compound on phosphorylation of glucose in Fusarium sulphureum | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Pyrrolnitrin as a Precursor Molecule for the Synthesis of the Fungicide Fenpiclonil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpiclonil, a phenylpyrrole fungicide, was developed through a synthetic optimization program inspired by the natural antifungal agent Pyrrolnitrin. While not a direct chemical precursor in the industrial synthesis of this compound, Pyrrolnitrin served as the foundational structural model. This technical guide provides an in-depth exploration of both the biosynthetic pathway of Pyrrolnitrin from tryptophan in microorganisms and the chemical synthesis of this compound from commercially available starting materials. Detailed experimental protocols for key biosynthetic and synthetic reactions are provided, along with tabulated quantitative data to facilitate comparison and replication. The logical workflows for both processes are visualized using Graphviz diagrams.

Introduction: The Link Between a Natural Antibiotic and a Synthetic Fungicide

Pyrrolnitrin is a naturally occurring antifungal and antibacterial metabolite produced by several species of bacteria, most notably from the Pseudomonas and Burkholderia genera[1]. Its potent biological activity made it a "lead structure" for the development of synthetic analogs with improved properties for agricultural applications. This compound is one such synthetic analog, belonging to the phenylpyrrole class of fungicides[2][3]. It was designed based on the chemical structure of Pyrrolnitrin to enhance stability and efficacy as a seed treatment for cereal crops[4]. This document elucidates the two distinct pathways: the biological "synthesis" of the precursor model, Pyrrolnitrin, and the chemical synthesis of its analog, this compound.

Biosynthesis of Pyrrolnitrin: Nature's Pathway

The biosynthesis of Pyrrolnitrin from the amino acid L-tryptophan is a four-step enzymatic process encoded by the prn gene cluster (prnA, prnB, prnC, prnD) in bacteria such as Pseudomonas fluorescens[3][5].

Biosynthetic Pathway

The enzymatic cascade proceeds as follows:

-

Chlorination of L-tryptophan: The flavin-dependent halogenase, PrnA , catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan (7-Cl-Trp)[3].

-

Rearrangement and Decarboxylation: The enzyme PrnB facilitates a complex rearrangement of the indole ring of 7-Cl-Trp, followed by decarboxylation, to produce monodechloroaminopyrrolnitrin (MDAP)[3].

-

Second Chlorination: Another halogenase, PrnC , chlorinates MDAP to yield aminopyrrolnitrin (APRN)[3].

-

Oxidation: Finally, the arylamine N-oxygenase, PrnD , catalyzes the oxidation of the amino group of APRN to a nitro group, completing the synthesis of Pyrrolnitrin[3].

Experimental Protocols for Pyrrolnitrin Biosynthesis

This protocol describes the general procedure for producing and extracting Pyrrolnitrin from a Pseudomonas culture.

-

Culture Preparation: Inoculate a suitable production medium (e.g., Sabouraud maltose broth) with a Pyrrolnitrin-producing strain of Pseudomonas.

-

Fermentation: Incubate the culture at 25-28°C with shaking for 5-7 days[4][6].

-

Cell Harvesting: Pellet the bacterial cells by centrifugation.

-

Extraction: Extract the cell pellet with acetone. The supernatant (spent medium) can also be extracted with an equal volume of ethyl acetate to recover extracellular Pyrrolnitrin[6][7].

-

Concentration: Remove the solvent from the extracts under vacuum to yield the crude Pyrrolnitrin-containing residue[6].

The crude extract can be purified and the amount of Pyrrolnitrin quantified using High-Performance Liquid Chromatography (HPLC).

-

Purification: The crude extract is dissolved in a minimal amount of methanol and can be purified by column chromatography[7].

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used[8].

-

Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v)[8].

-

Detection: Pyrrolnitrin is detected by UV absorbance at its λmax.

-

Quantification: The concentration of Pyrrolnitrin in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a pure Pyrrolnitrin standard[9].

-

Quantitative Data for Pyrrolnitrin Biosynthesis

The yield of Pyrrolnitrin from bacterial fermentation can vary significantly depending on the strain, culture conditions, and extraction method.

| Parameter | Value | Reference |

| Typical Yield from P. fluorescens | Varies, can be optimized | [1] |

| HPLC Quantification | Based on standard curve | [9] |

Chemical Synthesis of this compound: A Pyrrolnitrin-Inspired Design

The commercial synthesis of this compound (4-(2,3-dichlorophenyl)-3-cyano-1H-pyrrole) is a multi-step process that builds the phenylpyrrole structure from simple aromatic precursors. This approach was guided by the structure of Pyrrolnitrin but does not use it as a starting material.

Synthetic Pathway

The synthesis of this compound generally involves two key steps:

-

Knoevenagel Condensation: 2,3-Dichlorobenzaldehyde is condensed with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate) to form an α-cyanocinnamic acid derivative.

-

Van Leusen Pyrrole Synthesis: The intermediate from the condensation reaction is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base. This [3+2] cycloaddition reaction forms the pyrrole ring, yielding this compound[10][11].

Experimental Protocols for this compound Synthesis

The following are generalized protocols for the key steps in this compound synthesis, based on standard organic chemistry procedures for these reaction types.

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde and an equimolar amount of ethyl cyanoacetate in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or DABCO.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude product may be recrystallized from a suitable solvent like ethanol.

-

Reaction Setup: In a flask under an inert atmosphere, dissolve the α-cyanocinnamic acid derivative and an equimolar amount of TosMIC in a dry aprotic solvent like THF or DME.

-

Base Addition: Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at a low temperature (e.g., 0 °C).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data for this compound Synthesis

The yields for the chemical synthesis of this compound can be optimized by adjusting reaction conditions.

| Step | Reaction Type | Typical Yield | Reference |

| 1 | Knoevenagel Condensation | Moderate to Excellent | [12] |

| 2 | Van Leusen Pyrrole Synthesis | Good | [13] |